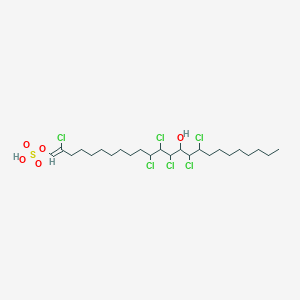
Inerminoside A1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inerminoside A1 is a natural compound that is found in the roots of the plant Inula helenium. It belongs to the family of sesquiterpene lactones, which are known for their anti-inflammatory and cytotoxic properties. This compound has attracted the attention of researchers due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Iridoid Glycosides Isolation
Inerminoside A1 is identified as one of the iridoid glycosides isolated from the leaves of Clerodendrum inerme. The research by Çalış, Hosny, and Yürüker (1994) in "Phytochemistry" journal established its structure as 2'-O-(beta-D-apiofuranosyl)-mussaenosidic acid, highlighting its significance in the field of natural product chemistry (Çalış, Hosny, & Yürüker, 1994).
Role in Neuromodulation and Antinociception
This compound's role in neuromodulation and antinociception is indirectly suggested through studies on inosine, a metabolite of adenosine, and its interaction with adenosine A1 receptors (A1Rs). Nascimento et al. (2014) in "Molecular Neurobiology" found that inosine acts as an agonist for A1Rs with antinociceptive properties, suggesting a potential pathway for this compound's effects in neurological processes (Nascimento et al., 2014).
Cardiovascular Applications
Research on A1 adenosine receptor agonists, closely related to this compound, indicates potential cardiovascular applications. A study by Mor et al. (2013) in "The Journal of Pharmacology and Experimental Therapeutics" showed that selective activation of A1R can achieve potent block of atrioventricular nodal conduction without significant side effects, which is relevant for this compound's potential in cardiovascular therapies (Mor et al., 2013).
Epilepsy and Seizure Control
The role of adenosine in seizure control and epilepsy, particularly through A1R, suggests that compounds like this compound may have applications here. Dragunow (1988) in "Progress in Neurobiology" highlighted adenosine's role in terminating seizures and preventing status epilepticus (Dragunow, 1988).
Myocardial Infarction and Ischemia
Adenosine A1 receptor activation and its relation to myocardial infarction and ischemia, as studied by Thornton et al. (1992) in "Circulation," imply that this compound could be beneficial in these conditions. The research showed that A1-selective adenosine agonists can protect the heart against infarction (Thornton et al., 1992).
Medicinal Chemistry and Therapeutic Potential
Deb et al. (2019) in "Current pharmaceutical design" explored the medicinal chemistry and therapeutic potential of A1 AR agonists, providing insight into the broad therapeutic applications of compounds like this compound (Deb et al., 2019).
Eigenschaften
CAS-Nummer |
155656-95-4 |
|---|---|
Molekularformel |
C5H6N4O2S |
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
1-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C21H32O14/c1-20(29)3-2-8-9(16(27)28)5-31-17(11(8)20)35-18-14(13(25)12(24)10(4-22)33-18)34-19-15(26)21(30,6-23)7-32-19/h5,8,10-15,17-19,22-26,29-30H,2-4,6-7H2,1H3,(H,27,28) |
InChI-Schlüssel |
AMVJBPWDFCUNOH-UHFFFAOYSA-N |
SMILES |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |
Kanonische SMILES |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |
Synonyme |
2'-O-(beta-D-apiofuranosyl)mussaenosidic acid inerminoside A1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B235526.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B235533.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B235540.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B235544.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B235556.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide](/img/structure/B235557.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
